Di-tert-butylphenylphosphine

Steric Parameter Ligand Design Cone Angle

Di-tert-butylphenylphosphine (CAS 32673-25-9) is a monodentate phosphine ligand characterized by two electron-donating tert-butyl groups and a phenyl substituent, which collectively provide significant steric bulk and electron richness. This combination makes it a versatile ligand in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, and Sonogashira couplings, where it promotes both oxidative addition and reductive elimination steps.

Molecular Formula C14H23P
Molecular Weight 222.31 g/mol
CAS No. 32673-25-9
Cat. No. B1296755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butylphenylphosphine
CAS32673-25-9
Molecular FormulaC14H23P
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=CC=C1)C(C)(C)C
InChIInChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
InChIKeyXOJNEFQLMRCOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butylphenylphosphine CAS 32673-25-9: A Bulky, Electron-Rich Monodentate Phosphine Ligand for Palladium-Catalyzed Cross-Couplings


Di-tert-butylphenylphosphine (CAS 32673-25-9) is a monodentate phosphine ligand characterized by two electron-donating tert-butyl groups and a phenyl substituent, which collectively provide significant steric bulk and electron richness . This combination makes it a versatile ligand in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, and Sonogashira couplings, where it promotes both oxidative addition and reductive elimination steps . Its typical purity grade is 95% or higher, and it is supplied as a liquid that is air- and moisture-sensitive, requiring handling under an inert atmosphere .

Why Di-tert-butylphenylphosphine CAS 32673-25-9 Cannot Be Directly Substituted by Generic Trialkyl- or Triarylphosphines


Direct substitution of Di-tert-butylphenylphosphine with common analogs like triphenylphosphine (PPh₃), tri-tert-butylphosphine (tBu₃P), or tricyclohexylphosphine (PCy₃) is not feasible without significant changes to catalytic activity and selectivity. The compound's unique combination of two bulky tert-butyl groups and a single phenyl ring creates a specific steric and electronic profile that is not replicated by these alternatives [1]. For instance, while tBu₃P is extremely electron-rich and bulky, it is highly pyrophoric, complicating its use in standard laboratory settings . Conversely, PPh₃ is less electron-donating and sterically hindered, often failing to activate challenging substrates like aryl chlorides [1]. The quantitative evidence below demonstrates that Di-tert-butylphenylphosphine occupies a distinct performance niche, offering a balance of high activity, operational practicality, and substrate scope that generic alternatives cannot match.

Quantitative Differentiation of Di-tert-butylphenylphosphine (CAS 32673-25-9) Against Key Comparators


Steric Bulk: Cone Angle of 165-170° Places Di-tert-butylphenylphosphine Between PPh₃ and tBu₃P

Di-tert-butylphenylphosphine possesses a Tolman cone angle estimated at approximately 165-170°, which is significantly larger than that of the common ligand triphenylphosphine (PPh₃, cone angle ~145°) but smaller than the extremely bulky tri-tert-butylphosphine (tBu₃P, cone angle ~182°) [1]. This intermediate steric profile is crucial for controlling catalytic activity; it provides sufficient shielding to promote reductive elimination while avoiding excessive steric hindrance that can impede substrate coordination and oxidative addition [1].

Steric Parameter Ligand Design Cone Angle

Catalytic Efficiency: Up to 99% Isolated Yields and 10,000 TON in Suzuki-Miyaura Couplings with Heteroaryl Chlorides

In a study of Suzuki-Miyaura cross-coupling reactions, the pre-formed complex dichlorobis(di-tert-butylphenylphosphine)palladium(II) delivered isolated product yields ranging from 89% to 99% and achieved turnover numbers (TONs) of up to 10,000 [1]. This performance is particularly notable for the coupling of challenging heteroaryl chlorides, a substrate class that often leads to low yields with simpler phosphine ligands like PPh₃ [1]. While direct head-to-head data for all comparators is not available in a single study, this level of efficiency with challenging substrates is a key differentiator for procurement decisions [1].

Suzuki-Miyaura Coupling Turnover Number Heteroaryl Chloride

Synthetic Efficiency: Improved Industrial Synthesis Achieves 89% Yield, Outperforming Earlier 60% Routes

A comparative analysis of synthetic routes reveals a substantial improvement in the production efficiency of di-tert-butylphenylphosphine. An earlier method described in the patent literature achieved a yield of only 60% via the reaction of di-tert-butylphosphinous chloride with phenyllithium [1]. In contrast, more recent process optimizations, including the use of copper catalysts and Grignard reagents, have been reported to yield the target compound at 89% . This 29-percentage-point increase in yield directly impacts the cost-effectiveness and commercial availability of the ligand.

Synthesis Process Chemistry Yield Optimization

Key Application Scenarios for Di-tert-butylphenylphosphine (CAS 32673-25-9) Based on Quantitative Evidence


Suzuki-Miyaura Coupling of Challenging Heteroaryl Chlorides

The evidence demonstrates that di-tert-butylphenylphosphine, as part of the pre-catalyst dichlorobis(di-tert-butylphenylphosphine)palladium(II), is highly effective for Suzuki-Miyaura couplings involving heteroaryl chlorides, achieving up to 99% isolated yield and a TON of 10,000 . This makes it a preferred choice for medicinal chemists and process chemists synthesizing complex heterocyclic drug candidates where high yields and purity are paramount. The ligand's intermediate cone angle (165-170°) is specifically suited to activate these challenging substrates without promoting unwanted side reactions [1].

Buchwald-Hartwig Amination with Sterically Hindered Aryl Halides

The bulky and electron-rich nature of di-tert-butylphenylphosphine, as quantified by its cone angle and supported by its application profile, makes it particularly effective for Buchwald-Hartwig C-N bond formation on sterically hindered aryl chlorides and bromides [1]. This application is critical in the synthesis of pharmaceuticals, agrochemicals, and organic materials where introducing nitrogen functional groups onto complex, sterically congested aromatic rings is a common synthetic challenge.

Industrial-Scale Synthesis of Palladium-FiberCat Catalysts

The compound is a key reactant for synthesizing palladium-FiberCats, which are heterogenized catalysts used for aryl chloride Suzuki coupling in industrial flow chemistry applications . The improved synthetic yield of the ligand itself (89%) supports its cost-effective production for such large-scale uses, where the ligand's unique steric and electronic properties are essential for catalyst performance . This scenario highlights its utility beyond academic research, into process development and manufacturing.

Negishi Cross-Coupling of Alkyl Bromides with Aryl Boronic Acids

As a catalyst or co-catalyst, di-tert-butylphenylphosphine facilitates the coupling of alkyl bromides with aryl boronic acids in Negishi-type reactions . This application is particularly relevant for constructing sp²-sp³ carbon-carbon bonds in natural product synthesis and pharmaceutical development. The ligand's ability to stabilize palladium intermediates and promote reductive elimination is essential for achieving high yields in these transformations, as evidenced by its high catalytic efficiency in related cross-coupling reactions .

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